molecular formula C18H15N3O7 B6042943 2-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE

2-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE

Cat. No.: B6042943
M. Wt: 385.3 g/mol
InChI Key: LSYJDCKEUZWRIS-UHFFFAOYSA-N
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Description

2-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, ethoxy, hydroxy, nitro, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE typically involves a multi-component reaction (MCR) strategy. One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction conditions often involve heating the mixture under reflux in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as ammonium acetate or other organocatalysts are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of alkylated products

Scientific Research Applications

2-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its diverse pharmacological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of multiple functional groups in 2-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE makes it unique compared to other similar compounds. These functional groups contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O7/c1-3-26-13-6-9(5-11(16(13)22)21(24)25)14-10(7-19)17(20)28-12-4-8(2)27-18(23)15(12)14/h4-6,14,22H,3,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYJDCKEUZWRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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